molecular formula C22H21ClO5 B4123815 ethyl 3-{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B4123815
M. Wt: 400.8 g/mol
InChI Key: GOZNMJUJJBROGV-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a coumarin derivative characterized by a 2-chlorobenzyl ether substituent at position 7 of the chromen-2-one core and an ethyl propanoate ester at position 2. Its molecular structure combines a planar aromatic coumarin system with a halogenated benzyl group, conferring unique electronic and steric properties.

Properties

IUPAC Name

ethyl 3-[7-[(2-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClO5/c1-3-26-21(24)11-10-18-14(2)17-9-8-16(12-20(17)28-22(18)25)27-13-15-6-4-5-7-19(15)23/h4-9,12H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZNMJUJJBROGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3Cl)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via an etherification reaction using 2-chlorobenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the chromene derivative with ethyl 3-bromopropanoate in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out on the 2-chlorobenzyl group using nucleophiles such as thiols or amines to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like DMF.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized derivatives with thiol or amine groups.

Scientific Research Applications

Ethyl 3-{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound belongs to a class of 3-propanoate-substituted coumarins with variable 7-alkoxy groups. Key analogs include:

Compound Name Substituent at Position 7 Molecular Formula Key Features
Ethyl 3-{7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 2-Methoxy-5-nitrobenzyl C₂₃H₂₃NO₈ Nitro group enhances electron-withdrawing effects; may increase reactivity.
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate Benzyloxycarbonylmethoxy C₂₄H₂₄O₇ Benzyl ester introduces steric bulk; could reduce membrane permeability.
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate 3-Trifluoromethylbenzyl C₂₃H₂₀ClF₃O₅ Trifluoromethyl group improves metabolic stability and lipophilicity.
Ethyl 3-{6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 6-Chloro-1,3-benzodioxol-5-yl C₂₃H₂₀Cl₂O₇ Benzodioxol group enhances lipophilicity and potential pesticidal activity.

Key Observations :

  • Electronic Effects: The 2-chlorobenzyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability.
  • The benzyloxycarbonylmethoxy group in adds steric hindrance, which could impede molecular interactions.

Physicochemical Properties

  • The nitro-substituted compound (MW 441.44) is heavier due to the nitro group, while the benzodioxol analog (MW 479.31) has higher Cl content.
  • Solubility : The trifluoromethyl group in may reduce aqueous solubility but enhance lipid membrane penetration. The benzodioxol group in similarly increases hydrophobicity, aligning with pesticidal applications .

Biological Activity

Ethyl 3-{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C22H20ClO5
  • Molecular Weight: Approximately 435.297 g/mol
  • Functional Groups: Contains chloro, methoxy, and carbonyl groups that contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction:
    • The compound may inhibit or modulate the activity of enzymes involved in critical biological processes, potentially affecting metabolic pathways.
  • Receptor Binding:
    • It can bind to specific cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Gene Expression Modulation:
    • The compound may alter the expression of genes associated with inflammation and cancer progression, indicating potential therapeutic applications in oncology.

Anticancer Properties

Numerous studies have investigated the anticancer potential of chromene derivatives, including this compound:

  • Cell Line Studies:
    • The compound has shown significant cytotoxicity against various cancer cell lines, such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). In vitro assays demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison Drug
A431< 10Doxorubicin
Jurkat< 15Doxorubicin

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

  • Bacterial Inhibition:
    • This compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies and Research Findings

  • Antitumor Activity in Vivo:
    • A study conducted on murine models demonstrated that administration of ethyl 3-{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}propanoate resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues .
  • Mechanistic Insights:
    • Molecular docking studies revealed that the compound interacts with key proteins involved in cancer cell survival and proliferation, suggesting a multi-target mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

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